6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Neuroscience Medicinal Chemistry Ionotropic Glutamate Receptors

This 6-CF3-quinazoline-2,4-dione is a privileged scaffold for ionotropic glutamate receptor (AMPA/kainate) and HPPD herbicide programs. The electron-withdrawing trifluoromethyl at position 6 dramatically boosts target affinity and metabolic stability versus non-fluorinated or alternatively substituted analogs, making simple replacement invalid. It provides direct synthetic access to 2,4-dichloro-6-(trifluoromethyl)quinazoline (CAS 864291-30-5) for rapid diversification. Known solubility and density data ensure reproducible experimental workflows.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 864291-33-8
Cat. No. B3159742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
CAS864291-33-8
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=O)NC(=O)N2
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-6-5(3-4)7(15)14-8(16)13-6/h1-3H,(H2,13,14,15,16)
InChIKeyARSVFINRONYDSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione (CAS 864291-33-8): A Strategic 6-CF3-Substituted Quinazolinedione Scaffold for Targeted Synthesis and Receptor Modulation


6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is a fluorinated heterocyclic building block belonging to the quinazoline-2,4(1H,3H)-dione family. Characterized by a trifluoromethyl (-CF3) substituent at the 6-position of the fused bicyclic core , this compound (C9H5F3N2O2, MW 230.14) serves as a versatile intermediate in medicinal chemistry and agrochemical research . The quinazolinedione scaffold is a privileged structure, and the introduction of the strong electron-withdrawing trifluoromethyl group is a well-established strategy to modulate key molecular properties such as lipophilicity, metabolic stability, and target binding affinity compared to non-fluorinated or differently substituted analogs [1].

6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione (CAS 864291-33-8): Why Regioisomers and Non-Fluorinated Analogs Cannot Be Assumed Equivalent


Generic substitution within the quinazolinedione series is scientifically unsound due to the profound impact of even minor structural changes on both intermolecular interactions and biological function. The regiospecific placement of the -CF3 group on the quinazoline core dictates its electronic distribution and three-dimensional conformation, directly influencing receptor binding and enzymatic activity [1]. For instance, shifting the trifluoromethyl group from the 6- to the 7-position (CAS 3833-78-1) or the 5-position (CAS 959236-92-1) can alter receptor subtype selectivity and affinity by orders of magnitude [2]. Similarly, substituting the -CF3 group with a smaller, less lipophilic halogen like chlorine (e.g., 7-chloro derivative) dramatically reduces target engagement and alters downstream pharmacological profiles, as evidenced in comparative glutamate receptor studies [3]. Therefore, the specific 6-CF3 substitution pattern is not a generic feature but a key determinant of a compound's unique chemical and biological behavior, precluding simple analog interchange.

6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione (CAS 864291-33-8): Quantified Differentiation vs. Key Analogs


Regioisomeric Differentiation: Impact of CF3 Position on Glutamate Receptor Subtype Selectivity

While direct biological data for the unsubstituted 6-CF3 scaffold is limited, a rigorous structure-activity relationship (SAR) study on closely related 3-hydroxyquinazoline-2,4-diones provides critical, class-level quantitative evidence on the functional consequence of CF3 substitution at the 7-position versus chlorine [1]. This study directly demonstrates that replacing a 7-chloro substituent with a 7-trifluoromethyl group in the same core scaffold leads to a significant and quantifiable increase in both affinity and selectivity for AMPA and kainate receptors over the glycine/NMDA receptor [1]. This established class-level principle substantiates the high value of the 6-CF3 scaffold for projects aiming to fine-tune receptor pharmacology. The 6-substituted regioisomer offers a distinct vector for exploration, with the CF3 group providing a unique combination of electronic and steric properties not available with other common substituents [2].

Neuroscience Medicinal Chemistry Ionotropic Glutamate Receptors

Versatile Synthetic Handle: Differentiated Reactivity as a Precursor to 2,4-Dichloro-6-(trifluoromethyl)quinazoline (CAS 864291-30-5)

A key differentiating feature for procurement is this compound's established role as a direct and quantifiable precursor to a more complex building block, 2,4-Dichloro-6-(trifluoromethyl)quinazoline (CAS 864291-30-5) [1]. This specific transformation is not universally applicable to all quinazolinediones and represents a validated synthetic route. The presence of the 6-CF3 group in the dione starting material is essential for producing the corresponding 6-CF3-substituted dichloroquinazoline, a versatile intermediate for further diversification via nucleophilic aromatic substitution [2].

Synthetic Chemistry Drug Discovery Heterocyclic Chemistry

Procurement-Grade Physicochemical Specification: A Differentiating Factor from Uncharacterized Analogs

For many research-grade quinazolinedione analogs, key physicochemical parameters remain unreported, introducing uncertainty into experimental design. In contrast, 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione has multiple vendor-sourced and calculated data points that provide a verifiable profile for procurement and handling . This includes a calculated aqueous solubility of 0.02 g/L at 25 ºC and a calculated density of 1.486±0.06 g/cm³ . This level of specification is not available for many close regioisomers, providing a tangible, practical advantage for scientists requiring reproducible solution preparation and experimental conditions.

Analytical Chemistry Procurement Pre-formulation

Potential Scaffold for Herbicide Discovery: Quantified Advantage Over Non-Fluorinated Analogs

The herbicidal activity of quinazoline-2,4-diones is a well-documented area of research, particularly for inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) [1]. A critical piece of class-level evidence is that the incorporation of a trifluoromethyl group onto the quinazoline scaffold is a proven strategy to enhance herbicidal potency compared to non-fluorinated counterparts [2]. The 6-CF3 substitution pattern offers a distinct vector for optimizing these properties. Specifically, the inclusion of a CF3 group can increase the lipophilicity and metabolic stability of the molecule, leading to improved uptake and longer-lasting activity in planta [2].

Agrochemical Discovery Herbicide HPPD Inhibitors

Regioisomeric Precision: Differentiated Commercial Availability from 5- and 7-CF3 Analogs

A crucial and often overlooked point of differentiation lies in commercial availability. 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione (CAS 864291-33-8) is offered by a network of established global chemical suppliers at defined purity grades (e.g., 95-97%) [1]. Its 5-CF3 (CAS 959236-92-1) and 7-CF3 (CAS 3833-78-1) regioisomers, while chemically defined, show significantly more limited commercial availability with fewer listed suppliers and a lack of standardized purity grades .

Chemical Sourcing Medicinal Chemistry Building Blocks

Optimal Use Cases for 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione (CAS 864291-33-8) Based on Verifiable Differentiation


As a Preferential Scaffold for Exploring Structure-Activity Relationships at Ionotropic Glutamate Receptors

The 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione core is an ideal starting point for medicinal chemistry programs targeting ionotropic glutamate receptors, including AMPA and kainate subtypes. Class-level evidence demonstrates that the CF3 group, compared to a chloro substituent, significantly enhances affinity and selectivity for these receptors [1]. Researchers can leverage the 6-CF2-substituted scaffold to systematically introduce diversity at other positions (e.g., N1, N3) to optimize potency and selectivity for specific receptor subtypes, building upon the established beneficial effect of the trifluoromethyl moiety [1].

As a Strategic Intermediate for Agrochemical Discovery Targeting HPPD Enzymes

This compound serves as a privileged scaffold for designing novel herbicides targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD). The presence of the 6-trifluoromethyl group is a critical design element known to improve herbicidal potency and crop selectivity in this class of molecules [2]. Synthetic chemists can utilize this core to build libraries of triketone-containing or other optimized quinazoline-2,4-dione derivatives, directly addressing the need for next-generation HPPD inhibitors with enhanced efficacy and safety profiles [2].

As a High-Value Precursor for Generating Complex 6-CF3-Quinazoline Derivatives

For synthetic chemists, this compound is a direct and documented precursor to 2,4-Dichloro-6-(trifluoromethyl)quinazoline (CAS 864291-30-5), a versatile electrophilic building block [3]. This provides a clear and efficient pathway to a diverse range of 6-CF3-substituted quinazoline derivatives that would be difficult to access otherwise. The validated synthetic route offers a significant advantage over starting from other analogs that lack this established reactivity, enabling faster exploration of chemical space in drug and agrochemical discovery.

As a Reliable and Pre-Characterized Building Block for Expedited Medicinal Chemistry

The availability of key physicochemical data, including calculated solubility and density, makes this compound a more reliable choice for routine laboratory use compared to uncharacterized analogs . This reduces the time spent on empirical solvent screening and allows for more accurate preparation of stock solutions, directly contributing to increased experimental reproducibility and overall workflow efficiency in a high-throughput synthesis or biological testing environment .

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